6-(4-Methyl-1-piperazinyl)-4-(o-tolyl)nicotinic Acid
Description
6-(4-Methyl-1-piperazinyl)-4-(o-tolyl)nicotinic Acid (CAS 132521-70-1) is a nicotinic acid derivative featuring a 4-(o-tolyl) substituent at the 4-position and a 4-methylpiperazinyl group at the 6-position of the pyridine ring. Its molecular formula is C₁₈H₂₀N₃O₂, with a molecular weight of 309.37 g/mol . The compound is structurally characterized by:
- A nicotinic acid core (pyridine-3-carboxylic acid), which provides hydrogen-bonding and electrostatic interaction capabilities.
- A 4-(o-tolyl) group (ortho-methylphenyl), contributing steric bulk and lipophilicity.
This compound is primarily used in research settings, though its structural analogs have clinical applications (e.g., kinase inhibitors, antiemetics) .
Properties
IUPAC Name |
4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-5-3-4-6-14(13)15-11-17(19-12-16(15)18(22)23)21-9-7-20(2)8-10-21/h3-6,11-12H,7-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDIPESQGJKGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetic Considerations
- Solubility : The carboxylic acid group in 6-(4-Methyl-1-piperazinyl)-4-(o-tolyl)nicotinic Acid improves aqueous solubility compared to its amide analogs, favoring oral bioavailability .
- Metabolic Stability : Ethyl or trifluoromethyl substituents (e.g., Netupitant) reduce cytochrome P450-mediated metabolism, extending half-life .
Structure-Activity Relationships (SAR)
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